molecular formula C5H10OS2 B14566725 (2R,4R)-2-Sulfanylthian-4-ol CAS No. 61477-15-4

(2R,4R)-2-Sulfanylthian-4-ol

Cat. No.: B14566725
CAS No.: 61477-15-4
M. Wt: 150.3 g/mol
InChI Key: OQAUOLIAZQDNMI-RFZPGFLSSA-N
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Description

(2R,4R)-2-Sulfanylthian-4-ol is a chiral organosulfur compound with a unique structure that includes a thiol group (-SH) and a hydroxyl group (-OH) on a thiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-Sulfanylthian-4-ol typically involves the diastereoselective reduction of a thiane precursor. One common method includes the use of a ketoreductase enzyme to achieve high stereoselectivity. The reaction conditions often involve mild temperatures and the presence of a co-factor such as NADH for the reduction process .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysis due to its efficiency and selectivity. The process can be scaled up to multi-liter volumes, with downstream processing to isolate and purify the desired product .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-Sulfanylthian-4-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced further to modify the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiane derivatives .

Scientific Research Applications

(2R,4R)-2-Sulfanylthian-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4R)-2-Sulfanylthian-4-ol involves its interaction with molecular targets through its thiol and hydroxyl groups. These functional groups can form covalent bonds with target molecules, leading to inhibition or activation of specific biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-2-Sulfanylthian-4-ol
  • (2S,4R)-2-Sulfanylthian-4-ol
  • (2S,4S)-2-Sulfanylthian-4-ol

Uniqueness

(2R,4R)-2-Sulfanylthian-4-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its diastereomers. This uniqueness makes it valuable in applications requiring high stereoselectivity and specificity .

Properties

CAS No.

61477-15-4

Molecular Formula

C5H10OS2

Molecular Weight

150.3 g/mol

IUPAC Name

(2R,4R)-2-sulfanylthian-4-ol

InChI

InChI=1S/C5H10OS2/c6-4-1-2-8-5(7)3-4/h4-7H,1-3H2/t4-,5-/m1/s1

InChI Key

OQAUOLIAZQDNMI-RFZPGFLSSA-N

Isomeric SMILES

C1CS[C@H](C[C@@H]1O)S

Canonical SMILES

C1CSC(CC1O)S

Origin of Product

United States

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